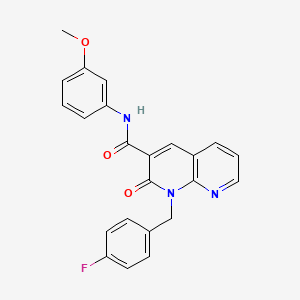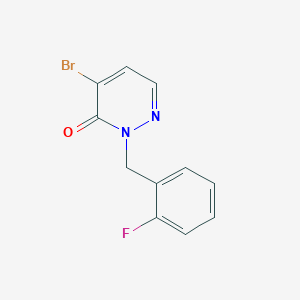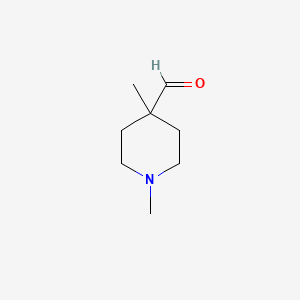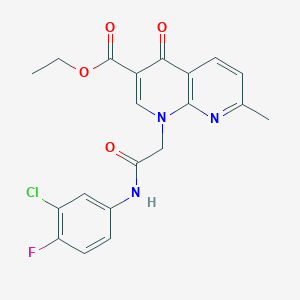![molecular formula C7H9BrN2O2 B3016121 2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL CAS No. 1249955-14-3](/img/structure/B3016121.png)
2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL” is a chemical compound with the CAS Number: 1249955-14-3 . It has a molecular weight of 233.06 and its molecular formula is C7H9BrN2O2 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H9BrN2O2/c8-5-3-6(9)7(10-4-5)12-2-1-11/h3-4,11H,1-2,9H2 . This code provides a specific representation of the molecule’s structure. For a detailed molecular structure analysis, it’s recommended to use software tools that can interpret InChI codes.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . Detailed physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.Applications De Recherche Scientifique
Pyridylcarbene Formation
2-[(3-Amino-5-bromopyridin-2-yl)oxy]ethan-1-ol is involved in the formation of pyridylcarbene intermediates. In a study, bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine decomposes to form a pyridylcarbene intermediate by nitrogen expulsion, leading to various products, including 1-(6-bromopyridin-2-yl)ethanol (Abarca, Ballesteros, & Blanco, 2006).
Catalyzed Amination
The compound plays a role in selective amination catalyzed by palladium-Xantphos complex, predominantly yielding aminopyridine products, as demonstrated in the amination of polyhalopyridines (Ji, Li, & Bunnelle, 2003).
Synthesis of Amino Alcohols
It is used in the synthesis of amino alcohols, as seen in the synthesis of 2-aminocyclododecan-1-ol and 6(3)-aminodecahydro-1,4-ethanonaphthalen-5(2)-ols via oxidative hydroxybromination (Sadigov et al., 2020).
Carboxylation with CO2
A study shows its use in the electrocatalytic carboxylation with CO2 in ionic liquid, leading to the formation of 6-aminonicotinic acid, demonstrating a novel electrochemical procedure (Feng, Huang, Liu, & Wang, 2010).
Synthesis and Characterization
This compound is also key in the synthesis and characterization of Schiff base, Co(II), and Cu(II) metal complexes, and poly(phenoxy-imine)s containing pyridine units, demonstrating its versatility in coordination chemistry (Kaya, Daban, & Şenol, 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word 'Warning’ . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Mécanisme D'action
Target of Action
The primary targets of 2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL are currently unknown. This compound is a relatively new substance and research into its specific targets is ongoing .
Mode of Action
It is known that the compound contains a brominated aromatic amine group, which is often used in reductive amination processes .
Pharmacokinetics
The compound’s bioavailability, half-life, metabolism, and excretion rates are subjects of ongoing research .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, more information about the compound’s effects at the molecular and cellular level will become available .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is slightly soluble in water , which could affect its distribution and efficacy in aqueous environments. Additionally, it is known to be stable under recommended storage conditions but is incompatible with oxidizing agents and heat , which could impact its stability and efficacy under certain conditions.
Propriétés
IUPAC Name |
2-(3-amino-5-bromopyridin-2-yl)oxyethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c8-5-3-6(9)7(10-4-5)12-2-1-11/h3-4,11H,1-2,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATRSDBIAZCKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)OCCO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-bromo-3-(2-ethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3016041.png)
![2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine](/img/structure/B3016042.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide](/img/structure/B3016048.png)
![2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol](/img/structure/B3016050.png)


![2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazole](/img/structure/B3016054.png)
![N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3016055.png)
![methyl 4-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate](/img/structure/B3016057.png)


